molecular formula C22H23N3Na2O7S B138158 エルタペネム二ナトリウム CAS No. 153832-38-3

エルタペネム二ナトリウム

カタログ番号 B138158
CAS番号: 153832-38-3
分子量: 519.5 g/mol
InChIキー: KMVRATCHVMUJHM-SHZCTIMHSA-L
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ertapenem disodium is a carbapenem antibiotic designed for the treatment of various bacterial infections. It is particularly notable for its efficacy against a wide range of community-acquired aerobic and anaerobic pathogens. The drug's molecular structure has been specifically modified to enhance its antibacterial spectrum and to extend its plasma half-life, which allows for once-a-day dosing. Ertapenem is a Group 1 carbapenem and is distinguished by its resistance to beta-lactamase-producing organisms due to the inclusion of a trans-1-hydroxyethyl group. Additionally, a 1beta-methyl substituent in its structure protects the beta-lactam carbonyl group from dehydropeptidase (DHP)-1 catalyzed hydrolysis, eliminating the need for a DHP-1 inhibitor during administration. The molecule's increased molecular weight and lipophilicity, due to a meta-substituted benzoic acid substituent, contribute to its high protein binding and extended half-life .

Synthesis Analysis

The practical synthesis of ertapenem sodium, which is the monosodium salt form of ertapenem disodium, has been developed for large-scale production. This synthesis involves a novel use of 1,1,3,3-tetramethylguanidine as a base for the low-temperature reaction of a thiol, derived from trans-4-hydroxy-L-proline, with the activated carbapenem nucleus as the enol phosphate. A key step in the synthesis is the hydrogenolysis of a p-nitrobenzyl ester using a palladium on carbon catalyst, which is facilitated by the use of bicarbonate. This step not only improves the reaction's performance but also enhances the stability of the product by protecting the pyrrolidine amine as the sodium carbamate. The process also includes an efficient ion-pairing extraction method for the simultaneous purification and concentration of the aqueous product stream, leading to a high overall yield of the monosodium salt form of the product .

Molecular Structure Analysis

Ertapenem's molecular structure is characterized by several chemical features that contribute to its unique antibacterial and pharmacological properties. The trans-1-hydroxyethyl group and the 1beta-methyl substituent are critical for maintaining antibacterial efficacy and reducing susceptibility to DHP-1 catalyzed hydrolysis. The meta-substituted benzoic acid substituent increases the molecule's weight and lipophilicity, which, along with the ionized carboxylic acid moiety at physiological pH, gives ertapenem a net negative charge. This structural configuration results in high protein binding and an extended half-life, which are essential for the once-a-day dosing regimen .

Chemical Reactions Analysis

The synthesis of ertapenem involves a series of chemical reactions that are optimized for efficiency and yield. One of the key reactions is the conversion of N-(O,O-diisopropyl phosphoryl)-trans-4-hydroxy-L-proline to the 2-aminocarbonylpyrrolidin-4-ylthio containing side chain of ertapenem. This transformation is achieved through a one-pot process that includes six reactions, resulting in an overall yield of 70-75%. The development of these reactions and the isolation of the final product are critical for the efficient production of ertapenem .

Physical and Chemical Properties Analysis

The physical and chemical properties of ertapenem are closely related to its molecular structure and the synthesis process. The drug's high protein binding and extended half-life are direct results of its molecular weight, lipophilicity, and the presence of ionizable groups. The stability of the product during synthesis is enhanced by the formation of the sodium carbamate, which is evidenced by experimental data. The overall yield and purity of ertapenem are optimized through the crystallization process, which is facilitated by the ion-pairing extraction method used during the purification stage .

科学的研究の応用

放射線滅菌

エルタペネム二ナトリウムは、固体状態での電離放射線に対する安定性が研究されており、これは滅菌プロセスにとって重要です。 研究によると、エルタペネムは、その特性に大きな変化を与えることなく、標準的な推奨される照射線量に耐えることができることが示されています .

抗菌活性

カルバペネム系抗生物質として、エルタペネム二ナトリウムは強力な抗菌活性を示します。 ペニシリン結合タンパク質への結合を通じて細菌の細胞壁合成を阻害することで作用し、幅広い種類の細菌に対して効果を発揮します .

感染症の治療

これは、院内肺炎、腹腔内感染症、婦人科感染症など、さまざまな感染症の治療に承認されています。 その効果は、ペニシリン結合タンパク質と結合することによる殺菌作用によるものです .

潜在的な臨床応用

エルタペネムの抗菌スペクトルと薬物動態は、臨床試験でまだ検討されていないいくつかの潜在的な用途を示唆しており、さまざまな治療分野における今後の研究開発の可能性を示しています .

小児科での使用

エルタペネムSUNは、エルタペネム二ナトリウムの製剤であり、3か月以上の子供たちの感染症の治療に使用されており、小児医療における安全性と有効性を強調しています .

糖尿病性足の感染症

これは、糖尿病患者の足の感染症の治療に使用されていることが具体的に言及されており、この集団における一般的で深刻な合併症に対処しています .

作用機序

Target of Action

Ertapenem disodium, a carbapenem antibiotic, primarily targets bacterial penicillin-binding proteins (PBPs). These proteins play a crucial role in the synthesis of the bacterial cell wall .

Mode of Action

Ertapenem exhibits a bactericidal mode of action. It works by binding to and inhibiting bacterial PBPs . In Escherichia coli, it has a strong affinity toward PBPs 1a, 1b, 2, 3, 4, and 5, with preferential binding to PBPs 2 and 3 . Upon binding to PBPs, ertapenem inhibits bacterial cell wall synthesis, leading to defective cell walls and osmotically unstable organisms susceptible to cell lysis .

Biochemical Pathways

The primary biochemical pathway affected by ertapenem is the synthesis of the bacterial cell wall. By inhibiting PBPs, ertapenem disrupts the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, thus inhibiting cell wall biosynthesis .

Pharmacokinetics

Ertapenem disodium exhibits unique pharmacokinetic properties. It has a plasma half-life of approximately 4 hours in healthy volunteers, and a Cmax of 155 mg/L and 13 mg/L for total and free drug, respectively . Excretion is largely renal, divided equally between native drug and an open-ring derivative . These properties contribute to its bioavailability and impact its efficacy in treating bacterial infections.

Result of Action

The primary result of ertapenem’s action is the inhibition of bacterial growth and proliferation. By disrupting cell wall synthesis, ertapenem causes bacterial cell lysis, leading to the death of the bacteria . This makes it effective against a wide range of Gram-positive and Gram-negative aerobic and anaerobic bacteria .

Action Environment

Environmental factors can influence the action, efficacy, and stability of ertapenem. For instance, the presence of certain enzymes, such as carbapenemases, can lead to resistance against ertapenem . Furthermore, the unique pharmacokinetics of ertapenem, such as its long half-life and highly protein-bound nature, may set it apart from other β-lactam antibiotics .

Safety and Hazards

Ertapenem may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing mist, gas, or vapors, avoid contacting with skin and eye, use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

特性

IUPAC Name

disodium;(4R,5S,6S)-3-[(3S,5S)-5-[(3-carboxylatophenyl)carbamoyl]pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O7S.2Na/c1-9-16-15(10(2)26)20(28)25(16)17(22(31)32)18(9)33-13-7-14(23-8-13)19(27)24-12-5-3-4-11(6-12)21(29)30;;/h3-6,9-10,13-16,23,26H,7-8H2,1-2H3,(H,24,27)(H,29,30)(H,31,32);;/q;2*+1/p-2/t9-,10-,13+,14+,15-,16-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMVRATCHVMUJHM-SHZCTIMHSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2C(C(=O)N2C(=C1SC3CC(NC3)C(=O)NC4=CC=CC(=C4)C(=O)[O-])C(=O)[O-])C(C)O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H]2[C@H](C(=O)N2C(=C1S[C@H]3C[C@H](NC3)C(=O)NC4=CC=CC(=C4)C(=O)[O-])C(=O)[O-])[C@@H](C)O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3Na2O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

519.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

153832-38-3, 153773-82-1
Record name Ertapenem disodium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153832383
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ertapenem
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 153832-38-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ERTAPENEM DISODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P5HEA33D9R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ertapenem disodium
Reactant of Route 2
Reactant of Route 2
Ertapenem disodium
Reactant of Route 3
Reactant of Route 3
Ertapenem disodium
Reactant of Route 4
Ertapenem disodium
Reactant of Route 5
Reactant of Route 5
Ertapenem disodium
Reactant of Route 6
Ertapenem disodium

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。